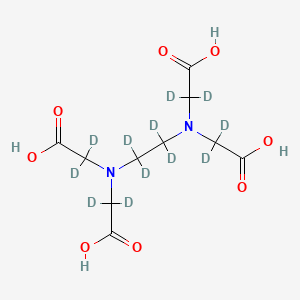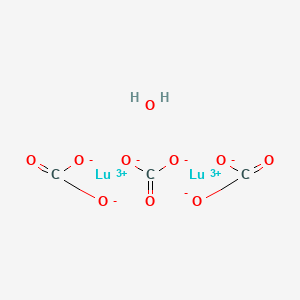
Ethylenediaminetetraacetic-d12 acid
Overview
Description
This compound is an aminopolycarboxylic acid with the molecular formula (HO2CCD2)2N(CD2)2N(CD2CO2H)2 and a molecular weight of 304.32 g/mol . The deuterium atoms replace the hydrogen atoms in the ethylenediaminetetraacetic acid molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Ethylenediaminetetraacetic-d12 acid, commonly known as EDTA-d12, primarily targets metal ions in biological systems . It is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH . This ability to chelate metal ions makes this compound a valuable tool in various applications.
Mode of Action
The mode of action of this compound involves the formation of stable, water-soluble complexes with divalent and trivalent metal ions . This chelation process involves the displacement of the metal ion from its original biological molecule by this compound, thereby inhibiting the metal ion’s normal biological activity .
Biochemical Pathways
This compound affects several biochemical pathways due to its chelating properties. For instance, it can prevent the joining of cadherins between cells in tissue culture, thereby preventing cell clumping or detaching adherent cells for passaging . It can also decrease the formation of disulfide bonds .
Result of Action
The result of this compound’s action is the formation of stable, water-soluble complexes with metal ions, which can then be excreted from the body . This action is beneficial in managing heavy metal toxicity . Furthermore, in tissue culture, it prevents cell clumping and aids in the detachment of adherent cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the chelation process. This compound is capable of forming water-soluble complexes with metal ions even at neutral ph .
Biochemical Analysis
Biochemical Properties
Ethylenediaminetetraacetic-d12 acid plays a significant role in biochemical reactions due to its ability to bind and sequester metal ions. This property allows it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can bind to metal ions that are cofactors for certain enzymes, thereby influencing the activity of these enzymes .
Cellular Effects
This compound can have various effects on cells. For example, it is known to chelate calcium in blood, making it useful as an anticoagulant for blood cell counting and other procedures involving cells . It can also influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves the formation of chelates with divalent and trivalent metals . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to bind and sequester metal ions. This can affect the activity of enzymes and cofactors, as well as metabolic flux and metabolite levels .
Preparation Methods
The synthesis of ethylenediaminetetraacetic-d12 acid involves the deuteration of ethylenediaminetetraacetic acid. The process typically includes the following steps:
Deuteration of Ethylenediamine: Ethylenediamine is reacted with deuterium oxide (D2O) to replace hydrogen atoms with deuterium.
Formation of this compound: The deuterated ethylenediamine is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial production methods for this compound are similar to those for ethylenediaminetetraacetic acid, with additional steps for deuteration. The process involves large-scale deuteration of ethylenediamine followed by the reaction with chloroacetic acid under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Ethylenediaminetetraacetic-d12 acid undergoes various chemical reactions, similar to its non-deuterated counterpart. These reactions include:
Chelation: this compound forms stable complexes with metal ions, such as calcium, iron, and magnesium.
Substitution Reactions: The carboxyl groups in this compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Redox Reactions: Depending on the metal ion it is complexed with and the pH of the solution, this compound can participate in redox reactions.
Common reagents and conditions used in these reactions include metal salts, bases, and acidic conditions. The major products formed from these reactions are metal-ethylenediaminetetraacetic-d12 complexes and substituted derivatives.
Scientific Research Applications
Ethylenediaminetetraacetic-d12 acid has a wide range of scientific research applications, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterated form of ethylenediaminetetraacetic acid is used as an internal standard in NMR spectroscopy due to its unique isotopic properties.
Chelation Therapy: Similar to ethylenediaminetetraacetic acid, this compound is used in chelation therapy to treat heavy metal poisoning by binding to metal ions and facilitating their excretion.
Biological Research: It is used in studies involving metal ion interactions with biological molecules, helping to understand the role of metal ions in various biological processes.
Industrial Applications: This compound is used in the textile and paper industries to prevent metal ion impurities from affecting the quality of products.
Comparison with Similar Compounds
Ethylenediaminetetraacetic-d12 acid is similar to other aminopolycarboxylic acids, such as:
Nitrilotriacetic Acid (NTA): Nitrilotriacetic acid is another chelating agent with three carboxyl groups and one amino group.
Diethylenetriaminepentaacetic Acid (DTPA): Diethylenetriaminepentaacetic acid has five carboxyl groups and three amino groups, forming more stable complexes than this compound.
Triethylenetetramine (TETA): Triethylenetetramine is a chelating agent with four amino groups and no carboxyl groups.
This compound is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other applications requiring isotopic labeling.
Properties
IUPAC Name |
2-[[2-[bis[carboxy(dideuterio)methyl]amino]-1,1,2,2-tetradeuterioethyl]-[carboxy(dideuterio)methyl]amino]-2,2-dideuterioacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-LBTWDOQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)N(C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O)C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583949 | |
| Record name | 2,2',2'',2'''-[(~2~H_4_)Ethane-1,2-diyldinitrilo]tetra(~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203806-08-0 | |
| Record name | 2,2',2'',2'''-[(~2~H_4_)Ethane-1,2-diyldinitrilo]tetra(~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203806-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)

